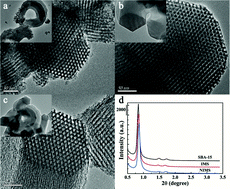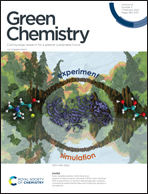Efficient adsorption and separation of dysprosium from NdFeB magnets in an acidic system by ion imprinted mesoporous silica sealed in a dialysis bag†
Green Chemistry Pub Date: 2016-06-07 DOI: 10.1039/C6GC01426G
Abstract
A straightforward, one-pot approach for novel ion imprinted mesoporous silica materials (IMS) has been developed by co-condensation. IMS was used for the recovery of dysprosium through solid–liquid extraction in an acidic system. The dysprosium adsorption of IMS was efficiently modeled using a pseudo-second order rate equation. The initial kinetics of adsorption was fast, and almost complete adsorption was observed after 150 min. Adsorption isotherms were efficiently modeled using the Langmuir equation. The adsorption capacity of IMS toward dysprosium was 22.33 mg g−1 at pH = 2.0, which was apparently greater than the adsorption capacity of non-imprinted materials at pH = 5.0. The value of the imprint factor at pH = 2.0 was higher than the other pH obviously. The distribution coefficient relative to dysprosium was 539 mL g−1, which was significantly higher than that of other rare earth ions. IMS demonstrates enhanced selectivity towards dysprosium compared to non-imprinted materials in an acidic solution via solid–liquid extraction, which substantially improves the selective extraction process and provides a greener alternative to liquid–liquid extraction. In addition, the materials demonstrated a high degree of reusability over five extraction–stripping cycles, enhancing their potential for application in real rare earth metal recycling in acidic systems.


Recommended Literature
- [1] Bioresource-based blends of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) and stereocomplex polylactide with improved rheological and mechanical properties and enzymatic hydrolysis†
- [2] Confined pulsed diffuse layer charging for nanoscale electrodeposition with an STM†
- [3] Effects of grape products on blood lipids: a systematic review and dose–response meta-analysis of randomized controlled trials†
- [4] Three-dimensionally kinked high-conducting CoGe nanowire growth induced by rotational twinning†
- [5] Oxidation route dependent proton conductivities of oxidized fullerenes†
- [6] Dynamic ordering caused by a source-sink relation between two droplets†
- [7] The dominant effect of non-centrosymmetric displacement on the crystal-field energy splitting in the strained a-plane ZnO epi-films on r-plane sapphires
- [8] Highly sensitive plasmonic sensor based on eccentric-core photonic crystal fibers
- [9] Monocarbaborane anion chemistry. An interesting encapsulation of the Pd2I2{P(C6H4-4-Me)3}4]2+cation by a pair of [PhCB9H4I(C6H4Me)4]− anions
- [10] Hydrogenation reactions using scCO2 as a solvent in microchannel reactors

Journal Name:Green Chemistry
Research Products
-
CAS no.: 102185-16-0
-
CAS no.: 13370-08-6
-
CAS no.: 101713-87-5
-
CAS no.: 137361-05-8









